

# Chemical Profile of Ramipril EP Impurity I

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## Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

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This impurity is a stereoisomer of the active pharmaceutical ingredient (API) Ramipril. The table below summarizes its key identifiers.

Property	Description
Chemical Name	(2R)-Ramipril; Ramipril 2-Epimer; Ramipril (S,R-S,S,S)-Isomer [1]
CAS Number	129939-65-7 [1]
Molecular Formula	C <sub>23</sub> H <sub>32</sub> N <sub>2</sub> O <sub>5</sub> [1]
Molecular Weight	416.51 g/mol [1]
Related API	Ramipril [1]
IUPAC Name	(2S,3aS,6aS)-1-[(S)-2-[[[(R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1]

## Analytical Methods for Impurity Control

Precise analytical methods are critical for separating, identifying, and quantifying this impurity. Here are two established chromatographic approaches.

**1. Gradient HPLC Method for Impurity Profiling** This method is optimized for the simultaneous separation of Ramipril and its specified impurities, suitable for quality control testing [2].

- **Chromatographic Conditions:**

- **Column:** Inertsil ODS-3 (150 mm × 4.6 mm, 3 μm) [2]
- **Mobile Phase A:** 0.2 g/L Sodium hexanesulfonate, pH adjusted to 2.7 with phosphoric acid [2]
- **Mobile Phase B:** Acetonitrile [2]
- **Flow Rate:** 1.5 mL/min [2]
- **Detection:** DAD at 210 nm [2]
- **Column Temperature:** 45 ± 1 °C [2]
- **Injection Volume:** 20 μL [2]

- **Gradient Program:** | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | :--- | :--- | :--- | | 0 | 90 | 10 | | 5 | 90 | 10 | | 15 | 50 | 50 | | 20 | 50 | 50 | | 21 | 90 | 10 | | 25 | 90 | 10 |

- **Sample Preparation:**

- **Test Solution:** Prepare a solution with a concentration of 0.5 mg/mL of Ramipril in the solvent [2].
- **Solvent:** Mobile Phase A and Mobile Phase B in a 1:1 (v/v) ratio [2].

**2. Stability-Indicating HPLC Method** This method is useful for stability studies and can also be used for the identification of major degradation products like the diketopiperazine derivative (Impurity D) [3].

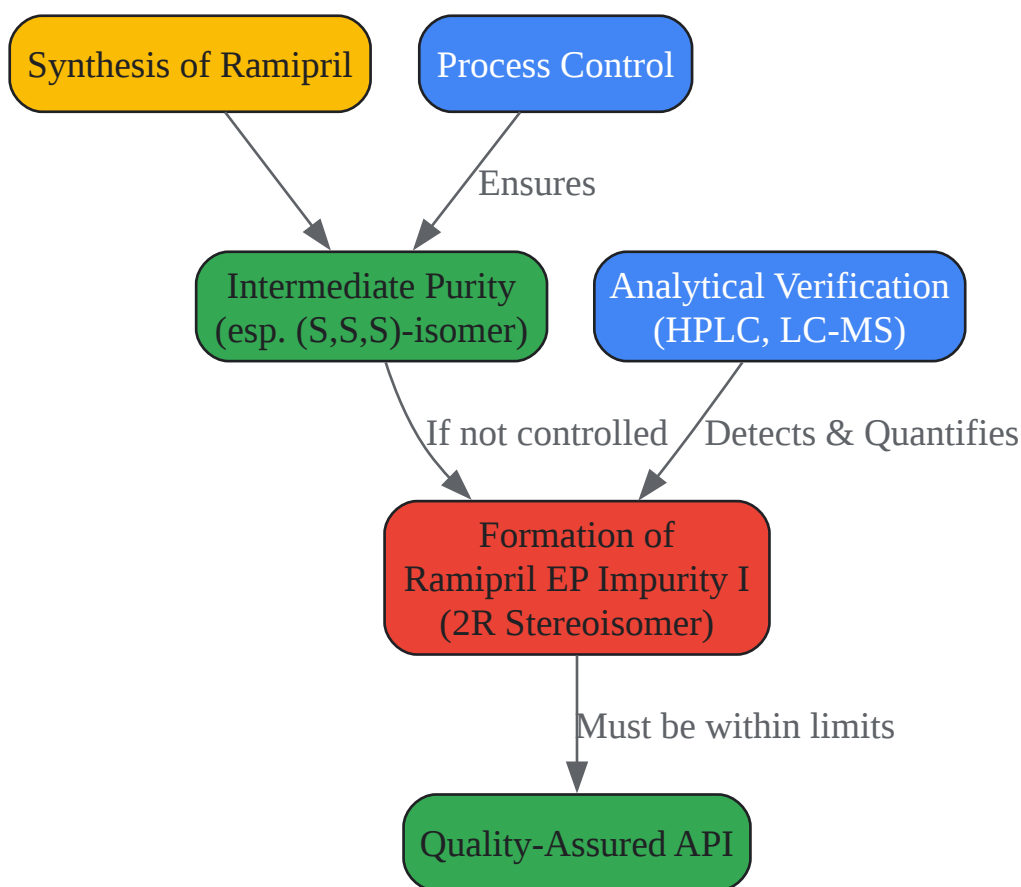
- **Chromatographic Conditions:**

- **Column:** LiChroCART with LiChrospher 100 RP-18 (250 mm × 4 mm, 5 μm) [3]
- **Mobile Phase:** Acetonitrile / Phosphate Buffer (0.035 mol/L, pH = 2.0) in a 65:35 (v/v) ratio [3]
- **Flow Rate:** 1.0 mL/min [3]
- **Detection:** UV at 213 nm [3]
- **Injection Volume:** 20 μL [3]

## Synthesis and Formation Pathway

Ramipril EP Impurity I is a stereoisomeric impurity, and controlling its levels is closely tied to the synthetic route of Ramipril itself. The optical purity of a key intermediate, (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate, is critical. Inadequate control during synthesis can lead to the incorporation of the undesired (R,R,R)-isomer, ultimately resulting in the formation of Ramipril EP Impurity I in the final API [4].

The diagram below illustrates the logical relationship in impurity control, connecting the synthetic starting point to the final analytical verification.



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## Commercial Sourcing of Reference Standards

For analytical work, the impurity is available as a reference standard from chemical suppliers. The table below lists available sources.

Supplier	Catalog Number	Packs Available	Price	Notes
SynThink Chemicals [1]	SA31309	100 mg, 250 mg	\$995 (100 mg)	Provides CoA & characterization data (1H-NMR, Mass, HPLC, IR, TGA)
ClearSynth [5]	CS-O-08076	10 MG, 100 MG	Please Enquire	-
BOC Sciences [6]	Custom	Custom synthesis	Please Enquire	Purity >95%

## Frequently Asked Questions (FAQs)

**Q1: Why is controlling Ramipril EP Impurity I important in drug development?** Controlling this and other impurities is mandatory per regulatory guidelines (e.g., ICH) to ensure the safety, efficacy, and quality of the final drug product. All individual impurities at or above 0.2% must be identified and characterized [7].

**Q2: What are the main degradation pathways for Ramipril that I should consider?** Ramipril is prone to two primary degradation pathways:

- **Hydrolysis:** Forms Ramiprilat (Ramipril EP Impurity E) [7] [3].
- **Intramolecular Cyclization:** Forms the diketopiperazine derivative (Ramipril EP Impurity D) [7] [3]. The impurity discussed here is a stereoisomer, not a degradation product.

**Q3: What analytical techniques are used for structural elucidation of unknown impurities?** A combination of techniques is used. **Liquid Chromatography-Mass Spectrometry (LC-MS)** is used for initial identification and determining molecular weight [7]. For definitive confirmation, techniques like **Nuclear Magnetic Resonance (NMR) spectroscopy** and **Infrared (IR) spectroscopy** are used to elucidate the detailed molecular structure [7].

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## References

1. Ramipril EP Impurity I | 129939-65-7 [synthinkchemicals.com]
2. Development of Methods of Quality Control of the Tablets [mdpi.com]
3. Solid-State Stability Profiling of Ramipril to Optimize Its ... [pmc.ncbi.nlm.nih.gov]
4. WO2009122433A2 - A process for preparation of ramipril [patents.google.com]
5. Ramipril EP Impurity I | CAS No. 129939-65-7 [clearsynth.com]
6. Ramipril Impurities [bocsci.com]
7. Synthesis and Structural Elucidation of Impurities in Ramipril Tablets [spectroscopyonline.com]

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